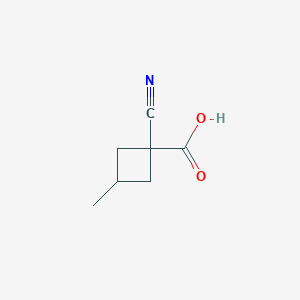
1-Cyano-3-methylcyclobutane-1-carboxylic acid
説明
1-Cyano-3-methylcyclobutane-1-carboxylic acid is a unique chemical compound with the empirical formula C7H9NO2 . It has a molecular weight of 139.15 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI string for this compound is1S/C7H9NO2/c1-5-2-7 (3-5,4-8)6 (9)10/h5H,2-3H2,1H3, (H,9,10) . The SMILES string is CC1CC (C#N) (C (O)=O)C1 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties may require additional experimental data or resources.科学的研究の応用
Electrocyclic Reactions
Research by Niwayama and Houk on cyclobutene derivatives, which are structurally related to "1-Cyano-3-methylcyclobutane-1-carboxylic acid," demonstrated the control of torquoselectivity in electrocyclic reactions. These findings have implications for the synthesis of complex organic molecules and understanding reaction mechanisms (Niwayama & Houk, 1992).
Amino Acid Derivatives
Gauzy et al. synthesized aminocyclobutane-1-carboxylic acids with high enantiomeric excess, showcasing the potential for creating bioactive molecules and studying biological processes (Gauzy et al., 2004).
Nitrogen-Containing Derivatives
Gaoni explored the regiospecific addition of nitrogen nucleophiles to cyclobutane derivatives, leading to precursors of α-amino cyclobutane carboxylic acids. This research could have applications in the development of novel pharmaceuticals and peptides (Gaoni, 1988).
Structural Studies
Izquierdo et al. conducted a structural study on beta-peptides incorporating cyclobutane amino acids, revealing the impact of the cyclobutane ring on molecular rigidity and hydrogen bonding. Such insights can inform the design of peptidomimetics and therapeutics (Izquierdo et al., 2005).
Tumor Imaging Agents
Research on 1-aminocyclobutane carboxylic acid derivatives by Washburn et al. highlighted their potential as tumor-seeking agents for imaging, based on their preferential uptake by tumor tissues in animal models. This work points to the potential use of cyclobutane derivatives in diagnostic imaging (Washburn et al., 1979).
Hydrogen Bonding in Peptides
The study by Torres et al. on hydrogen-bonded rings in bis(cyclobutane) beta-dipeptides provides insights into the structural preferences of such compounds, with implications for the design of novel peptide-based materials and drugs (Torres et al., 2009).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化学分析
Biochemical Properties
1-Cyano-3-methylcyclobutane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . Additionally, this compound can alter gene expression, leading to changes in cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function . This binding often involves interactions with the enzyme’s active site, leading to changes in its conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of this compound can induce toxic effects, such as liver damage or disruptions in metabolic processes. It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biochemical properties and effects. The compound’s influence on metabolic flux and metabolite levels can significantly impact cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-cyano-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-2-7(3-5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFQSVKVYTKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


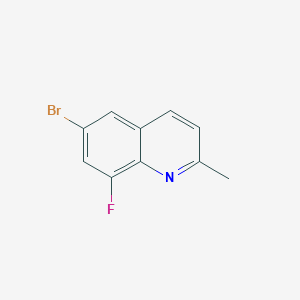
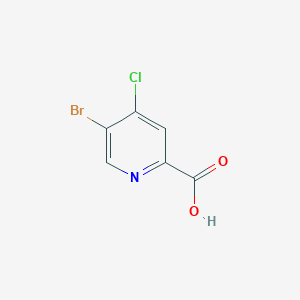
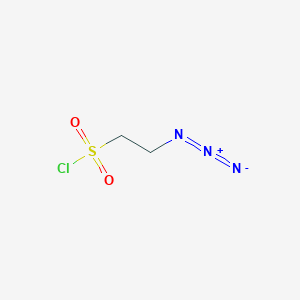
![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
![2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1528393.png)


![6-Amino-1,4,8-trioxaspiro[4.5]decane](/img/structure/B1528396.png)
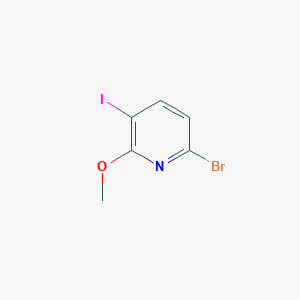

![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)
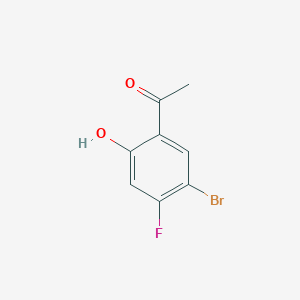
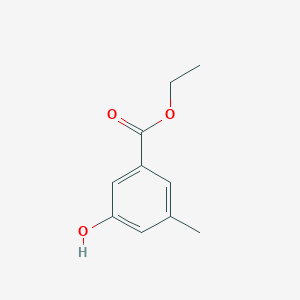
![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)
